1-(2,4,6-Trichlorophenyl)-3-[2-chloro-5-(1-octadecenyl-1-succinimido)anilino]-4-(2-chloro-4-hydroxyphenyl)azo-2-pyrazolin-5-one
Description
This compound is a structurally complex 2-pyrazolin-5-one derivative featuring multiple functional groups:
- Chloro-substituted anilino group with 1-octadecenyl-succinimido: The unsaturated C18 chain increases hydrophobicity, while the succinimido moiety may enable covalent interactions or conjugation.
- Chloro-hydroxyphenyl azo group: The azo linkage (-N=N-) provides chromophoric properties, and the hydroxyl group introduces hydrogen-bonding capability.
These features suggest applications in dye chemistry, materials science, or bioactive molecule design, where solubility, stability, and intermolecular interactions are critical .
Properties
IUPAC Name |
1-[4-chloro-3-[[4-[(2-chloro-4-hydroxyphenyl)diazenyl]-5-oxo-1-(2,4,6-trichlorophenyl)pyrazolidin-3-ylidene]amino]phenyl]-3-[(E)-octadec-1-enyl]pyrrolidine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H49Cl5N6O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-28-23-38(56)53(42(28)57)30-19-21-32(45)37(26-30)49-41-39(51-50-36-22-20-31(55)27-33(36)46)43(58)54(52-41)40-34(47)24-29(44)25-35(40)48/h17-22,24-28,39,55H,2-16,23H2,1H3,(H,49,52)/b18-17+,51-50? | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRBRVTTYPYLLBG-QQPFPSRDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC=CC1CC(=O)N(C1=O)C2=CC(=C(C=C2)Cl)N=C3C(C(=O)N(N3)C4=C(C=C(C=C4Cl)Cl)Cl)N=NC5=C(C=C(C=C5)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC/C=C/C1CC(=O)N(C1=O)C2=CC(=C(C=C2)Cl)N=C3C(C(=O)N(N3)C4=C(C=C(C=C4Cl)Cl)Cl)N=NC5=C(C=C(C=C5)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H49Cl5N6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
891.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2,4,6-Trichlorophenyl)-3-[2-chloro-5-(1-octadecenyl-1-succinimido)anilino]-4-(2-chloro-4-hydroxyphenyl)azo-2-pyrazolin-5-one is a synthetic azo dye with potential biological applications. Its complex structure suggests that it may exhibit various biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. This article reviews the available literature on its biological activity, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features multiple functional groups that may influence its biological interactions. The presence of chlorinated phenyl groups and an azo linkage is significant in determining its reactivity and biological effects.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of chlorinated azo compounds. Research indicates that compounds similar to the target compound exhibit significant antibacterial activity against various strains of bacteria. For instance, a study demonstrated that chlorinated phenols can inhibit bacterial growth by disrupting cell membrane integrity .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2,4,6-Trichlorophenol | E. coli | 50 µg/mL |
| 2-Chloro-4-hydroxyphenyl azo | S. aureus | 25 µg/mL |
| 1-(2,4,6-Trichlorophenyl)... | P. aeruginosa | TBD |
Anticancer Activity
The anticancer potential of azo compounds has been explored in various contexts. Azo dyes have been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS). For example, studies have reported that certain azo compounds can activate caspase pathways leading to cell death in human cancer cell lines .
Case Study: Azo Compound Inducing Apoptosis
In a recent study, an azo compound structurally similar to our target compound was tested on breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 30 µM, with increased markers for apoptosis noted through flow cytometry analysis.
Enzyme Inhibition
Enzyme inhibition studies have revealed that chlorinated phenolic compounds can act as inhibitors for various enzymes, including peroxidases and cytochrome P450 enzymes. These enzymes play crucial roles in drug metabolism and detoxification processes .
Table 2: Enzyme Inhibition Data
| Enzyme | Inhibitor | IC50 (µM) |
|---|---|---|
| Cytochrome P450 | 2,4-Dichlorophenol | 15 |
| Peroxidase | 2,4,6-Trichlorophenol | 10 |
The biological activity of the compound can be attributed to several mechanisms:
- Membrane Disruption : Chlorinated phenols can integrate into lipid membranes, altering their fluidity and function.
- ROS Generation : The azo bond can facilitate electron transfer processes leading to ROS production.
- Enzyme Interaction : The presence of electron-withdrawing groups enhances binding affinity to enzymes.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
*Estimated based on structural complexity.
Key Observations:
Alkyl Chain Variations : The target compound’s octadecenyl group (C18, unsaturated) enhances membrane permeability compared to the saturated tetradecanamido (C14) in . Unsaturation may reduce crystallization, improving solubility in organic matrices.
Azo vs. Thioether Linkages : The azo group in the target compound offers photoresponsive behavior, unlike the thioether in , which prioritizes chemical stability.
Electron-Donating vs. Withdrawing Groups: The hydroxyl substituent in the target’s azo group provides electron-donating effects, contrasting with the nitro group in , which is electron-withdrawing.
Core Saturation : The fully aromatic pyrazolin-5-one core in the target compound may exhibit greater planarity and π-π stacking capability than dihydropyrazoline derivatives (e.g., ), affecting solid-state packing or binding to aromatic receptors.
Bioactivity and Computational Similarity
Table 2: Bioactivity and Structural Similarity Metrics
*Hypothetical values based on structural divergence.
- Tanimoto/Dice Metrics : Lower similarity scores (e.g., 0.45 for ) reflect significant structural divergence, particularly in side-chain composition. Higher scores (e.g., 0.65 for ) indicate shared pyrazolin-5-one core but divergent functional groups .
- Bioactivity : The target’s succinimido group may facilitate covalent binding to proteins (e.g., kinase inhibitors), whereas nitro-azo compounds () often exhibit antimicrobial activity via redox cycling .
Physicochemical and Metabolic Properties
- Solubility : The hydroxyl group in the target compound improves aqueous solubility compared to purely halogenated analogues (e.g., ).
- Metabolic Stability : The octadecenyl chain may slow oxidative metabolism (CYP450), whereas the hydroxyl group could accelerate phase II conjugation (e.g., glucuronidation) .
- Thermal Stability : The trichlorophenyl group enhances thermal resistance, making the target compound suitable for high-temperature applications compared to less halogenated derivatives.
Preparation Methods
Formation of Pyrazolin-5-One Core
Protocol :
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Reactant : 2,4,6-Trichlorophenylhydrazine hydrochloride (1 equiv) and ethyl acetoacetate (1.2 equiv).
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Conditions : Reflux in glacial acetic acid with sodium acetate (2 equiv) at 120°C for 24 hours.
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Yield : 76–85% (light yellow crude product).
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Purification : Recrystallization in isopropanol-water (2:1 v/v) improves purity to >99.5%.
Mechanism : Cyclocondensation via Knorr pyrazole synthesis, forming 1-(2,4,6-trichlorophenyl)-3-methyl-2-pyrazolin-5-one.
Introduction of Succinimido-Anilino Side Chain
Protocol :
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Reactant : Pyrazolinone intermediate (1 equiv) and N-(4-chloro-3-aminophenyl)-2-(1-octadecenyl)succinimide (1.1 equiv).
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Conditions :
-
Yield : 68–72% (orange-brown solid).
Key Data :
Azo Coupling with 2-Chloro-4-Hydroxyphenyl
Protocol :
-
Diazotization :
-
Coupling :
-
Yield : 55–60% (dark red solid).
Optimization :
One-Pot Synthesis (Patent US4588836A)
Protocol :
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Reactants :
-
2,4,6-Trichlorophenylhydrazine hydrochloride.
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Ethyl acetoacetate.
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Pre-formed N-(4-chloro-3-aminophenyl)-2-(1-octadecenyl)succinimide.
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2-Chloro-4-hydroxyaniline.
-
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Conditions :
-
Solvent: Acetic acid/water (3:1).
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Sequential addition at 100°C over 48 hours.
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Trade-offs : Reduced yield vs. simplified workflow.
Critical Analysis of Methodologies
Comparison of Stepwise vs. One-Pot Approaches
| Parameter | Stepwise Synthesis | One-Pot Synthesis |
|---|---|---|
| Total Yield | 28–31% | 50–55% |
| Purity | >99% | 85–90% |
| Scalability | Suitable for >10 kg batches | Limited to lab-scale |
| Cost | High (multiple purifications) | Moderate |
Purification and Characterization
Purification Techniques
Q & A
Q. Basic
- X-ray crystallography : Resolve the crystal structure to confirm regioselectivity of substituents, as done for related 4-heterocyclic acylpyrazolones .
- HPLC-MS : Use reverse-phase chromatography (C18 column) with UV detection (λ = 254–400 nm) and mass spectrometry to verify molecular weight and purity .
- NMR : Assign peaks using H, C, and 2D experiments (e.g., HSQC, HMBC) to confirm the azo linkage and succinimido group .
- Computational validation : Compare experimental IR and UV-Vis spectra with density functional theory (DFT) calculations using software like Gaussian .
How can researchers assess the compound’s stability under various experimental conditions?
Q. Basic
- Solvent compatibility : Test solubility and degradation in DMSO, ethanol, and aqueous buffers (pH 4–9) over 24–72 hours, monitoring via TLC or UV-Vis .
- Thermal stability : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures .
- Light sensitivity : Expose to UV (365 nm) and visible light to assess photodegradation, particularly for the azo group .
What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?
Q. Advanced
- Azo bond formation : The electrophilic diazonium intermediate reacts with hydroxyl-substituted aryl groups under acidic conditions, with regioselectivity influenced by electron-withdrawing chloro substituents .
- Succinimido linkage : The 1-octadecenyl chain undergoes Michael addition with maleic anhydride derivatives, followed by cyclization to form the succinimide ring .
- Thiazolidinone analogs : Compare with mechanisms in , where thiosemicarbazide reacts with chloroacetic acid to form cyclic intermediates .
How can molecular docking studies predict the compound’s interaction with biological targets?
Q. Advanced
- Target selection : Prioritize proteins with hydrophobic pockets (e.g., kinases) due to the compound’s chlorophenyl and octadecenyl groups .
- Software tools : Use Molecular Operating Environment (MOE) for docking simulations, inputting the SMILES/InChI from to generate 3D conformers .
- Validation : Cross-reference docking scores with in vitro assays (e.g., enzyme inhibition) to refine predictive models .
How can researchers resolve contradictions in reported bioactivity data across studies?
Q. Advanced
- Structural benchmarking : Compare substituent patterns (e.g., chloro vs. methoxy groups) using crystallographic data from and to identify activity-determining moieties .
- Assay standardization : Replicate studies under uniform conditions (e.g., pH 7.4, 37°C) to isolate variability .
- Meta-analysis : Apply statistical tools to aggregate data from heterogeneous studies, focusing on effect sizes and confidence intervals .
What role do substituents play in the compound’s regioselectivity during synthesis?
Q. Advanced
- Steric effects : The 2,4,6-trichlorophenyl group directs electrophilic substitution to the para position due to steric hindrance .
- Electronic effects : Electron-withdrawing chloro groups enhance the electrophilicity of the pyrazolone core, favoring nucleophilic attack at the 3-position .
- Solvent polarity : Polar solvents (e.g., DMF) stabilize charge-separated intermediates, improving yield in azo coupling steps .
Can machine learning models optimize the compound’s synthetic pathways?
Q. Advanced
- Data training : Use historical reaction data (e.g., yields, solvent/catalyst combinations from and ) to train neural networks .
- Parameter prediction : Deploy AI tools (e.g., COMSOL Multiphysics) to simulate reaction kinetics and predict optimal temperatures/catalysts .
- Validation : Compare AI-predicted pathways with empirical results, iterating models to reduce error margins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
